Product packaging for Ethyl 2-chloro-3-oxopropanoate(Cat. No.:CAS No. 33142-21-1)

Ethyl 2-chloro-3-oxopropanoate

Cat. No.: B017437
CAS No.: 33142-21-1
M. Wt: 150.56 g/mol
InChI Key: DWXKSCKBUSAOKS-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Organic Synthesis

The significance of Ethyl 2-chloro-3-oxopropanoate in modern organic synthesis stems from its high reactivity and its utility as a versatile building block. cymitquimica.com The presence of three distinct functional groups—an aldehyde, a chloro group at the alpha position, and an ethyl ester—provides multiple reaction sites. This structure allows for its participation in a variety of chemical transformations, including nucleophilic substitution and addition reactions. cymitquimica.com

Its role as a synthetic intermediate is crucial in the preparation of various pharmaceuticals and agrochemicals. cymitquimica.com The molecule's architecture facilitates the introduction of diverse functional groups, making it a valuable precursor for creating complex target molecules. cymitquimica.com For instance, the chloro group can be readily displaced by a wide range of nucleophiles, while the carbonyl group can undergo reactions typical of ketones and aldehydes. This dual reactivity is a key focus in its application, enabling chemists to construct elaborate molecular frameworks efficiently.

Historical Perspective of α-Chloro Ketone Esters in Chemical Literature

The study of α-halo carbonyl compounds, a class that includes α-chloro ketone esters like this compound, has a long history in organic chemistry. These compounds have been recognized for their synthetic utility for many decades. Historically, reactions such as the Darzens glycidic ester condensation, which involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, highlight the classical transformations of this functional group class. orgsyn.org

The chlorination of β-keto esters to produce α-chloro-β-keto esters has been a foundational method. Early methods often involved direct chlorination using reagents like sulfuryl chloride. researchgate.net The haloform reaction represents another classic transformation where a methyl ketone is treated with a base and a halogen, proceeding through an α-halogenated ketone intermediate. masterorganicchemistry.com

More recent developments have focused on achieving higher levels of control, particularly stereoselectivity. The field has seen a shift towards organocatalysis for the enantioselective α-chlorination of β-keto esters, a significant advancement from earlier methods that often resulted in racemic mixtures. organic-chemistry.orgacs.org These modern catalytic systems provide access to chiral α-chloro-β-keto esters with high enantiomeric excess, which are valuable building blocks for the synthesis of stereochemically defined target molecules. acs.org

Scope and Objectives of Current Research on this compound

Current research on this compound and related α-chloro ketone esters is multifaceted, focusing on expanding their synthetic utility and exploring new applications. A primary objective is the development of novel, efficient, and stereoselective synthetic methodologies. This includes the use of advanced catalytic systems, such as phase transfer catalysis with hybrid catalysts, to achieve high yields and enantioselectivity in chlorination reactions. acs.org

A significant area of investigation involves using these compounds as key intermediates in the total synthesis of complex natural products and pharmaceutically active molecules. For example, related structures have been studied for their potential as anti-inflammatory and antimicrobial agents, suggesting that derivatives of this compound could serve as lead compounds in drug discovery programs. smolecule.com

Furthermore, research aims to broaden the range of chemical transformations that this compound can undergo. This includes exploring its reactivity with various electrophiles and nucleophiles to synthesize novel heterocyclic compounds and other complex organic structures. researchgate.net The compound also serves as a model substrate in fundamental studies of reaction mechanisms and reactivity, contributing to a deeper understanding of organic chemical principles. cymitquimica.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO3 B017437 Ethyl 2-chloro-3-oxopropanoate CAS No. 33142-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXKSCKBUSAOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954766
Record name Ethyl 2-chloro-3-oxopropanoatato
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33142-21-1
Record name Ethyl 2-chloro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (chloroformyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-chloro-3-oxopropanoatato
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Chloro 3 Oxopropanoate

Established Synthetic Routes

Established laboratory methods for the synthesis of ethyl 2-chloro-3-oxopropanoate and its derivatives primarily rely on well-known condensation reactions. These include the Hantzsch thiazole synthesis and the Japp-Klingemann reaction, which utilize the reactivity of the α-halo-β-ketoester moiety. Additionally, the Claisen condensation of ethyl chloroacetate with ethyl formate in the presence of various strong bases is a common and direct approach to forming the carbon skeleton of the target molecule.

Condensation Reactions in Laboratory Settings

The reaction between an α-halocarbonyl compound, such as this compound, and a thioamide is the cornerstone of the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. ijper.orgsynarchive.comnih.gov In this reaction, the thioamide acts as the nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

While specific literature detailing the reaction of thioformamide with this compound is not abundant, the general mechanism of the Hantzsch synthesis is well-established and applicable. The reaction proceeds through the formation of a hemithioacetal intermediate, which then cyclizes via nucleophilic attack of the nitrogen on the carbon bearing the halogen. Subsequent dehydration yields the final thiazole product. The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the thioamide and α-halocarbonyl components. organic-chemistry.orgresearchgate.net

General Reaction Scheme for Hantzsch Thiazole Synthesis:

Step 1: Nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-haloketone.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Intramolecular cyclization through nucleophilic attack by the nitrogen atom.

Step 4: Dehydration to yield the aromatic thiazole ring.

The Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto acids or their esters and aryldiazonium salts. organicreactions.orgwikipedia.orgsynarchive.com This reaction is applicable to this compound, which is a β-keto ester. The reaction typically proceeds under basic or neutral conditions, where the β-keto ester is deprotonated to form an enolate, which then acts as a nucleophile attacking the diazonium salt. wikipedia.org

The initial coupling product is an azo compound, which is often unstable and undergoes hydrolysis and decarboxylation (if starting from a β-keto acid) or deacylation (if starting from a β-keto ester) to yield the more stable hydrazone. organicreactions.orgslideshare.net The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis. wikipedia.org The reaction conditions, such as pH and temperature, are critical for achieving good yields and preventing the decomposition of the diazonium salt. researchgate.net

General Steps in the Japp-Klingemann Reaction:

Deprotonation of the β-keto ester at the α-carbon to form an enolate.

Nucleophilic attack of the enolate on the aryldiazonium salt to form an azo compound.

Hydrolytic cleavage of the acyl group to yield the final hydrazone.

Reaction of Ethyl Chloroacetate with Ethyl Formate in the Presence of Sodium Methoxide

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. uomustansiriyah.edu.iqlibretexts.orgorganic-chemistry.org The mixed Claisen condensation of ethyl chloroacetate with ethyl formate is a direct route to this compound. In this reaction, ethyl formate, which lacks α-hydrogens, can only act as the electrophilic acylating agent. libretexts.orgopenstax.orguwindsor.ca

Sodium methoxide is a commonly used strong base for this transformation. It deprotonates the α-carbon of ethyl chloroacetate to form an enolate. This enolate then attacks the carbonyl carbon of ethyl formate. The subsequent elimination of a methoxide ion from the tetrahedral intermediate leads to the formation of the β-keto ester product. The use of a full equivalent of the base is necessary to drive the equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. libretexts.orgopenstax.org

ReactantsBaseProduct
Ethyl Chloroacetate, Ethyl FormateSodium MethoxideThis compound

Reaction of Ethyl Chloroacetate with Ethyl Formate in the Presence of Sodium Ethoxide

Similar to the use of sodium methoxide, sodium ethoxide is also an effective base for promoting the Claisen condensation between ethyl chloroacetate and ethyl formate. libretexts.orgopenstax.org The mechanism is analogous, involving the formation of an ester enolate from ethyl chloroacetate, which then acylates ethyl formate.

The choice between sodium methoxide and sodium ethoxide can sometimes influence the reaction due to the potential for transesterification, although in this specific mixed condensation where ethyl formate is the acylating agent, this is less of a concern for the final product structure. High yields in Claisen condensations are often achieved because the final deprotonation of the product drives the reaction to completion. openstax.org

ReactantsBaseSolventProduct
Ethyl Chloroacetate, Ethyl FormateSodium EthoxideEthanolThis compound

Reaction of Ethyl Chloroacetate with Ethyl Formate in the Presence of Potassium tert-Butoxide

Potassium tert-butoxide is a non-nucleophilic, sterically hindered strong base that is also utilized in Claisen-type condensations. orgsyn.org Its bulkiness can be advantageous in certain reactions to control selectivity. In the condensation of ethyl chloroacetate and ethyl formate, potassium tert-butoxide effectively deprotonates the ethyl chloroacetate to initiate the condensation.

A solvent-free Claisen condensation using potassium tert-butoxide has been reported for other substrates, suggesting that this could be a more environmentally friendly approach. elsevierpure.comcolab.ws The reaction proceeds by heating the reactants with the solid base, leading to high yields in shorter reaction times compared to solution-phase reactions.

ReactantsBaseConditionsProduct
Ethyl Chloroacetate, Ethyl FormatePotassium tert-ButoxideSolvent-free, heatingThis compound

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have led to the development of advanced strategies applicable to the synthesis of this compound and its derivatives.

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource reduction. A facile one-pot, two-step process has been developed for synthesizing ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. researchgate.net This process starts from the reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate to form an intermediate, which then undergoes cyclocondensation with hydrazines. researchgate.net This demonstrates how an α-chloro-β-keto ester, a close analogue of this compound, can be used in a streamlined, multi-component reaction to build complex heterocyclic molecules. researchgate.net Such strategies are highly valuable for creating libraries of compounds for biological screening.

Thieno[2,3-b]indoles are a class of fused heterocyclic compounds with significant biological and material science applications. researchgate.netnih.govrsc.org Recent research has focused on developing metal-free synthetic routes to these molecules to avoid the cost and toxicity associated with metal catalysts. An effective metal-free approach involves the acid-promoted cascade cyclization of a ketone, an indole, and sulfur powder. nih.gov This strategy highlights the use of simple, readily available starting materials to construct the complex thieno[2,3-b]indole scaffold. nih.gov As a ketone-containing molecule, this compound could potentially be employed as the ketone component in such metal-free annulation reactions, providing a pathway to novel, functionalized thieno[2,3-b]indole derivatives.

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov These approaches are increasingly applied in pharmaceutical and fine chemical synthesis. mdpi.comresearchgate.net For a compound like this compound, green strategies could be implemented at several stages.

Safer Reagents: Replacing hazardous chlorinating agents like chlorine gas with more manageable reagents like sulfuryl chloride is a step towards greener synthesis. researchgate.net Further improvements could involve biocatalytic chlorination or using solid-supported chlorinating agents to simplify purification.

Alternative Energy Sources: Microwave irradiation and ultrasonication are green techniques that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. encyclopedia.pub These methods reduce energy consumption compared to conventional heating.

Green Solvents: The use of safer, renewable, and less toxic solvents is a core principle of green chemistry. mdpi.commdpi.com Replacing traditional volatile organic solvents with options like water, ethanol, or supercritical CO2 can significantly reduce the environmental footprint of a synthesis. mdpi.com A continuous flow, metal-free protocol for synthesizing sulfonyl chlorides has been developed that shows a favorable process mass intensity, indicating a reduction in waste. nih.gov

Table 2: Green Chemistry Strategies for Synthesis

Strategy Conventional Method Green Alternative Benefit
Energy Input Conventional heating (reflux) Microwave irradiation Reduced reaction time, increased yield.
Solvents Chlorinated organic solvents Water, ethanol, solvent-free conditions mdpi.commdpi.com Reduced toxicity and environmental pollution.

| Catalysis | Stoichiometric reagents | Biocatalysis, recyclable catalysts mdpi.com | Increased atom economy, reduced waste. |

Purity and Characterization in Synthetic Protocols

Following synthesis, the purity and identity of this compound must be rigorously confirmed. Commercially available batches of this compound typically have a purity of 95%. sigmaaldrich.comscbt.com The characterization of the compound is achieved through a combination of spectroscopic and chromatographic techniques.

Standard analytical methods for confirming the structure and assessing the purity include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms.

High-Performance Liquid Chromatography (HPLC): Used to separate the target compound from impurities and determine its purity level.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis of mass spectrometry to identify the compound and any byproducts. bldpharm.com

These analytical techniques are essential for quality control in any synthetic protocol, ensuring that the prepared compound meets the required specifications for subsequent applications.

Reactivity and Reaction Mechanisms of Ethyl 2 Chloro 3 Oxopropanoate

Nucleophilic Substitution Reactions

Ethyl 2-chloro-3-oxopropanoate is highly reactive, particularly in nucleophilic substitution and addition reactions, owing to the presence of both carbonyl and chloro groups. cymitquimica.com

A primary mode of reactivity for this compound involves the nucleophilic displacement of the chlorine atom at the alpha position. The electron-withdrawing nature of the adjacent ester and ketone carbonyl groups renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a standard SN2 mechanism, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion. This versatility allows for the introduction of diverse functional groups, making the compound a valuable building block in synthetic chemistry. cymitquimica.com

Table 1: General Nucleophilic Displacement of the α-Chloro Group

ReactantNucleophile (Nu⁻)ProductReaction Type
This compoundVarious NucleophilesEthyl 2-(substituted)-3-oxopropanoateNucleophilic Substitution (SN2)

The reaction between α-halocarbonyl compounds and sulfur-containing nucleophiles is a common route for synthesizing sulfur-containing heterocycles. Thiosemicarbazones, which are derivatives of thiosemicarbazide, possess nucleophilic sulfur and nitrogen atoms. While they are known to react with various electrophiles, the specific reaction of this compound with thiosemicarbazones to yield thiophene derivatives is not extensively documented in the reviewed scientific literature. Thiosemicarbazones have been studied more broadly for their roles as ligands in coordination chemistry and in the synthesis of other heterocyclic systems, such as thiazoles. nih.gov

Information regarding the specific reactivity of this compound with 2-(alkylamino) alcohols is not available in the provided search results.

Cyclocondensation Reactions Involving the Ketone Moiety

The bifunctional nature of this compound allows it to act as a key building block in the synthesis of various heterocyclic compounds through cyclocondensation reactions. In these reactions, both the electrophilic α-carbon and the ketone carbonyl group participate in the formation of the new ring system.

The Hantzsch thiazole synthesis is a classical and widely utilized method for the preparation of thiazole rings. This reaction involves the cyclocondensation of an α-halocarbonyl compound, such as this compound, with a compound containing a thioamide functional group, like thiourea or a substituted thioamide.

The mechanism proceeds in several steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of this compound, displacing the chloride ion in an SN2 reaction.

Intermediate Formation: This initial step forms a thioether intermediate.

Cyclization: An intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety.

Dehydration: The resulting hydroxythiazoline intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.

This reaction is a robust method for creating a variety of substituted thiazoles, which are important scaffolds in medicinal chemistry.

Table 2: Hantzsch Thiazole Synthesis

Reactant 1Reactant 2Product ClassKey Reaction
This compoundThiourea / ThioamideEthyl 2-aminothiazole-4-carboxylate / Ethyl 2-(substituted)thiazole-4-carboxylateCyclocondensation

This compound is a key reagent for the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The reaction involves a cyclocondensation with a 2-aminopyridine derivative. rsc.org

The reaction mechanism is as follows:

Initial Alkylation: The ring nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen, attacks the α-carbon of this compound, displacing the chloride ion. This forms an N-alkylated pyridinium salt intermediate.

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the adjacent ketone carbonyl carbon.

Dehydration: This cyclization forms a bicyclic hydroxylated intermediate, which readily undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The ester group from the starting material is retained at the 3-position of the final product.

This synthetic route provides efficient access to a wide range of substituted ethyl imidazo[1,2-a]pyridine-3-carboxylates. nih.gov

Table 3: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates

Reactant 1Reactant 2ProductReaction Type
This compound2-AminopyridineEthyl imidazo[1,2-a]pyridine-3-carboxylateCyclocondensation

Cyclization with Selenoacetamide for 1,3-Selenazole Synthesis

The reaction between α-halocarbonyl compounds and selenoamides is a well-established method for the synthesis of 1,3-selenazole rings, a class of five-membered heterocyclic compounds containing selenium and nitrogen. This compound serves as a key precursor in this type of cyclization reaction.

Specifically, when this compound is refluxed with freshly prepared selenoacetamide in a solvent such as acetonitrile, it undergoes a cyclocondensation reaction. The mechanism involves the nucleophilic attack of the selenium atom of selenoacetamide on the carbon bearing the chlorine atom in the this compound molecule. This is followed by an intramolecular condensation, leading to the formation of the 1,3-selenazole ring. This synthetic route has been utilized in the preparation of specialized molecules, such as precursors for red-shifted fluorescent indicators for magnesium.

Table 1: Cyclization Reaction for 1,3-Selenazole Synthesis

ReactantsConditionsProduct Class
This compound, SelenoacetamideReflux in Acetonitrile1,3-Selenazole

Dienophilic Character in 1,2-Diaza-1,3-diene Reactions

This compound possesses the structural features of a dienophile ("diene-loving") for participation in Diels-Alder reactions, which are [4+2] cycloadditions between a conjugated diene and an alkene. wikipedia.orglibretexts.org The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond, as this lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.orgmasterorganicchemistry.com

The structure of this compound (in its enol form) contains an alkene functionality flanked by an ester group and a chloro-substituted carbon, both of which are electron-withdrawing. These features make it an activated dienophile, poised to react with suitable dienes. In a reaction with a 1,2-diaza-1,3-diene (a diene containing two adjacent nitrogen atoms), this compound would act as the dienophile. The reaction would proceed via a concerted [4+2] cycloaddition mechanism to form a six-membered heterocyclic ring containing nitrogen atoms. wikipedia.org The presence of the electron-withdrawing ester and chloro groups on the dienophile is crucial for accelerating the reaction rate. masterorganicchemistry.comyoutube.com

Radical Reactions and Atmospheric Chemistry Pathways

In the atmosphere, organic compounds are primarily degraded by reactions with photochemically generated radicals, most notably the hydroxyl radical (OH) during the day and the chlorine atom (Cl) in marine and polluted coastal areas.

The atmospheric degradation of this compound is expected to be initiated by hydrogen atom abstraction by OH radicals or Cl atoms. The potential sites for H-atom abstraction include the C-H bonds of the ethyl group and the α-carbon. The reaction with chlorine atoms is generally faster than with hydroxyl radicals for saturated esters.

The general mechanism involves the following steps:

Initiation: Abstraction of a hydrogen atom from the ester molecule by an OH radical or Cl atom, forming an alkyl radical.

Propagation: The resulting organic radical (R•) rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

Termination/Further Reaction: The alkoxy radical can undergo further reactions, such as unimolecular decomposition (bond cleavage) or reaction with other atmospheric species.

For this compound, H-atom abstraction would likely occur from the -CH₂- part of the ethyl group or the α-carbon, leading to a cascade of reactions that break down the molecule.

The fate of the alkoxy radicals formed during the atmospheric degradation of this compound determines the final products. Decomposition of these intermediates typically involves the cleavage of C-C bonds. For an alkoxy radical formed on the ethyl group, cleavage could lead to the formation of acetaldehyde and a corresponding carbonyl-containing fragment.

If the initial radical attack leads to an alkoxy radical on the core of the molecule, C-C bond scission can occur. Based on studies of similar chloro-esters, the degradation of this compound by Cl atoms can be expected to produce smaller, oxygenated and chlorinated products. researchgate.net Potential degradation products could include formyl chloride, chloroacetone, and ethyl chloroformate, resulting from the fragmentation of the parent molecule. researchgate.net

Table 2: Predicted Atmospheric Degradation Products

Initiating RadicalPredicted IntermediatePotential Final Products
OH• / Cl•Alkoxy RadicalFormyl chloride, Chloroacetone, Ethyl chloroformate

Comparative Reactivity with Analogous Compounds

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a structural analog of this compound, with the key difference being the presence of a trifluoromethyl (-CF₃) group instead of a hydrogen atom on the terminal carbon of the keto group. sigmaaldrich.comscbt.com This substitution has a profound impact on the molecule's reactivity due to the strong electron-withdrawing inductive effect of the three fluorine atoms.

The -CF₃ group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to the corresponding carbonyl in this compound. Furthermore, the inductive effect of the trifluoromethyl group enhances the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups), making deprotonation easier. This increased acidity can facilitate reactions that proceed via an enolate intermediate. In reactions where the carbonyl group acts as an electrophile, such as in additions or condensations, ethyl 2-chloro-4,4,4-trifluoroacetoacetate is expected to be more reactive than its non-fluorinated counterpart.

Table 3: Comparison of Reactivity

CompoundKey Structural FeatureEffect on Reactivity
This compound-C(=O)HStandard electrophilicity at carbonyl carbon.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate-C(=O)CF₃Increased electrophilicity at carbonyl carbon; increased acidity of α-proton.

Reaction with Ethyl Acetoacetate and Ethyl Chloroacetate

The reactivity of this compound with nucleophiles is a key aspect of its chemical behavior. In the presence of a suitable base, active methylene compounds like ethyl acetoacetate can be deprotonated to form a nucleophilic enolate. This enolate can then participate in a nucleophilic substitution reaction.

A classic example of the reactivity of a related compound, ethyl 2-chloroacetoacetate, involves its reaction with the dianion of ethyl 2-chloroacetoacetate itself, which leads to the synthesis of 2-chloro-3-oxoalkanoates. This highlights the susceptibility of the carbon-chlorine bond to nucleophilic attack by enolates.

When considering the reaction between this compound and the enolate of ethyl acetoacetate, an alkylation reaction is anticipated. The enolate of ethyl acetoacetate, generated by a suitable base, would act as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in this compound. This would result in the displacement of the chloride ion and the formation of a new carbon-carbon bond.

The general mechanism for the alkylation of an active methylene compound like ethyl acetoacetate involves the following steps:

Enolate Formation: A base abstracts an acidic α-proton from ethyl acetoacetate, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of this compound, which is the carbon atom bearing the chlorine.

Displacement: The chlorine atom is displaced as a chloride ion, resulting in the formation of the alkylated product.

It is important to consider the possibility of both C-alkylation and O-alkylation. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. ic.ac.uk However, in the case of alkylation of β-dicarbonyl compounds, C-alkylation is generally the major pathway, especially when the counter-ion can chelate with the two oxygen atoms of the enolate. ic.ac.uk

The reaction with ethyl chloroacetate would proceed through a similar mechanism. In the presence of a strong base, ethyl chloroacetate can also form an enolate, which can then act as a nucleophile. This enolate would attack this compound at the carbon-chlorine bond, leading to a new C-C bond formation.

A proposed mechanism for a similar reaction involving ethyl 2-chloroacetoacetate provides a useful analogy for understanding these transformations.

Synthesis of Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate

This compound can serve as a precursor or a structural analog in the synthesis of more complex molecules such as Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of a closely related compound, methyl 2-chloro-3-(4-methoxyphenyl)acrylate, has been reported with a 62% yield. This suggests that the core structure is accessible.

A plausible synthetic route to Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate could involve the acylation of a suitable precursor with 4-methoxybenzoyl chloride. For instance, the reaction of the enolate of methyl chloroacetate with 4-methoxybenzoyl chloride would be a direct method to introduce the desired functionalities. 4-Methoxybenzoyl chloride itself can be synthesized from 4-methoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.

The general steps for such a synthesis would be:

Preparation of the Acid Chloride: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride.

Enolate Formation: Methyl chloroacetate is treated with a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form the corresponding enolate.

Acylation: The enolate of methyl chloroacetate then reacts with 4-methoxybenzoyl chloride in a nucleophilic acyl substitution reaction to yield the target molecule, Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate.

The following table summarizes the key reactants and products in these transformations:

Reactant 1Reactant 2ProductReaction Type
This compoundEthyl acetoacetate (enolate)Alkylated β-keto esterNucleophilic Substitution (Alkylation)
This compoundEthyl chloroacetate (enolate)Dichloro-keto ester derivativeNucleophilic Substitution (Alkylation)
Methyl chloroacetate (enolate)4-Methoxybenzoyl chlorideMethyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoateNucleophilic Acyl Substitution

The reactivity of this compound and its analogs is a cornerstone of synthetic organic chemistry, providing pathways to a wide array of complex molecular architectures. The principles of enolate chemistry and nucleophilic substitution are central to understanding and predicting the outcomes of these reactions.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block for Heterocyclic Compounds

The unique structure of ethyl 2-chloro-3-oxopropanoate, featuring two distinct electrophilic centers, makes it an ideal precursor for the construction of complex heterocyclic systems. Its reactivity allows for sequential or one-pot reactions to build fused ring systems and highly substituted aromatic heterocycles.

Imidazo[1,2-a]pyridines and Related Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized for their wide range of biological activities. The synthesis of this scaffold often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While direct examples specifying this compound are not prevalent, its chemical cousin, ethyl bromopyruvate, is used in this capacity.

In a typical reaction, 2-aminopyridine is refluxed with an α-halo-ketoester like ethyl bromopyruvate in ethanol to yield the corresponding imidazo[1,2-a]pyridine. nih.gov The mechanism proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration sequence. Given its analogous structure as an α-chloro-β-ketoester, this compound is a suitable reactant for similar synthetic strategies.

Table 1: Representative Synthesis of Imidazo[1,2-a]pyridines

Reactant 1Reactant 2ConditionsProduct Class
2-AminopyridineEthyl bromopyruvateReflux in EthanolImidazo[1,2-a]pyridines

Thiazoles and Thiophene Derivatives

The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. nih.govnih.gov this compound, as an α-halocarbonyl compound, can react with thioamides to furnish highly functionalized thiazoles. For instance, the reaction with thiourea would yield a 2-aminothiazole derivative, a common motif in many biologically active molecules.

Similarly, in thiophene synthesis, while various methods exist, this compound can serve as a precursor in reactions analogous to the Gewald synthesis, which typically involves an α-mercapto ketone. By reacting with a source of sulfur and an active methylene compound, it can lead to the formation of substituted thiophenes.

Pyrazoloquinolines

Thieno[2,3-b]indoles

The synthesis of the thieno[2,3-b]indole ring system is achieved through various routes, including radical cyclization and multicomponent reactions involving indoles, sulfur, and acetophenones. nih.govresearchgate.net Currently, there is no direct evidence in the reviewed literature detailing the application of this compound for the construction of this particular heterocyclic scaffold.

1,3-Selenazoles

A notable application of this compound is in the synthesis of 1,3-selenazoles, which are selenium-containing analogues of thiazoles. These compounds are of interest in materials science and medicinal chemistry. The synthesis is analogous to the Hantzsch thiazole synthesis, where a selenoamide is used in place of a thioamide.

Specifically, 2-methyl-1,3-selenazole can be prepared by refluxing freshly prepared selenoacetamide with this compound in acetonitrile. nih.gov This reaction provides a direct and efficient route to incorporate a selenium atom into a five-membered heterocyclic ring, which can be a versatile building block for more complex molecules. nih.gov

Table 2: Synthesis of 2-Methyl-1,3-selenazole

Reactant 1Reactant 2SolventConditionsProduct
This compoundSelenoacetamideAcetonitrile (MeCN)Reflux2-Methyl-1,3-selenazole

Benzothiazoles

Benzothiazoles are important heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry. nih.gov A primary synthetic route to this scaffold is the condensation of 2-aminothiophenol with various carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives. mdpi.comekb.eg

This compound can serve as the dicarbonyl equivalent in this condensation. The reaction with 2-aminothiophenol would proceed through the formation of a thiazoline intermediate by reaction of the thiol with the chloro-ketone moiety, followed by cyclization and aromatization to yield a 2-substituted benzothiazole. This approach offers a direct pathway to benzothiazoles bearing an ester functional group, which can be further modified.

Precursor in Pharmaceutical Synthesis

The unique trifunctional nature of this compound makes it an important starting material in the synthesis of a wide range of pharmaceutical compounds. Its ability to participate in various chemical transformations allows for the efficient assembly of molecules with significant biological activity.

Antitubercular Agents (e.g., NBD-11021)

While specific research detailing the direct use of this compound for the synthesis of the antitubercular agent NBD-11021 is not extensively documented in publicly available literature, the synthesis of related heterocyclic compounds often involves precursors with similar functional groups. The reactivity of the α-chloro aldehyde moiety is suitable for constructing core structures found in many antimicrobial agents. For example, such compounds can react with binucleophiles to form various heterocyclic rings, a common strategy in the development of new antitubercular drugs. The development of novel treatments for tuberculosis remains a critical area of research, with a focus on synthesizing compounds that can overcome existing drug resistance.

Antifungal Hydrazones

Hydrazone derivatives are a well-established class of compounds known for their broad spectrum of biological activities, including antifungal properties. The aldehyde functional group in this compound can readily undergo condensation reactions with hydrazides to form hydrazones. This reaction provides a straightforward method for incorporating the chloro-ester moiety into a larger molecular framework, allowing for the systematic modification and optimization of antifungal activity. Research has shown that certain hydrazone-based compounds exhibit potent activity against various fungal strains, including clinically relevant species like Candida and Trichosporon. The synthesis of novel hydrazones is an active area of research aimed at discovering more effective and less toxic antifungal agents.

Target Compound Class Key Reaction Relevant Functional Group
Antifungal HydrazonesCondensationAldehyde (-CHO)

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, some of which are investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). The development of new NSAIDs often focuses on creating molecules with improved efficacy and reduced gastrointestinal side effects compared to traditional drugs. The reactive nature of this chloro-aldehyde-ester allows for its use in building complex structures, such as pyrazole and oxadiazole derivatives, which are scaffolds known to be present in some anti-inflammatory agents. For instance, the compound can be used to synthesize substituted pyrazoles, a class of compounds that has been explored for its cyclooxygenase (COX) inhibitory activity.

Diltiazem Precursors

Diltiazem is a benzothiazepine derivative used as a calcium channel blocker. The synthesis of the core benzothiazepine ring system can be achieved through various routes. While direct synthesis from this compound is not the standard industrial method, the compound's functional groups are suitable for building precursors to this heterocyclic system. For example, the α-chloro carbonyl moiety can react with aminothiophenol derivatives in cyclocondensation reactions to form the seven-membered thiazepinone ring, which is the central feature of Diltiazem.

Sitafloxacin Synthesis

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic. While many established synthetic routes to Sitafloxacin utilize a different starting material, namely ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate asianpubs.orgasianpubs.org, alternative synthetic strategies can employ versatile building blocks. The core quinolone structure of Sitafloxacin is typically assembled through a series of reactions including condensation and cyclization. A key step often involves the reaction of a substituted aniline with a β-ketoester derivative to form the quinolone ring. The reactivity of this compound makes it a plausible, though less common, starting point for creating the substituted acrylic esters needed for the Gould-Jacobs reaction or similar cyclization methods to build the quinolone scaffold.

Drug Common Precursor Alternative Precursor Class
SitafloxacinEthyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoateSubstituted β-ketoesters

Other Bioactive Molecules

Beyond the specific examples above, the utility of this compound extends to the synthesis of a wide array of other bioactive molecules. Its functional groups allow it to participate in multicomponent reactions, which are efficient processes for generating molecular diversity and discovering new biologically active compounds. It is a valuable starting material for creating substituted:

Thiazoles: By reacting with thioamides.

Pyrimidines: Through condensation with ureas or amidines.

Oxazoles: Via reaction with amides.

These heterocyclic motifs are prevalent in medicinal chemistry and are found in drugs with antibacterial, antiviral, and anticancer properties. The ability to readily construct these important scaffolds underscores the value of this compound in modern drug discovery research.

Intermediate in Agrochemical and Specialty Chemical Production

This compound is a key building block in the synthesis of a range of agrochemicals and specialty chemicals. cymitquimica.com Its utility stems from its ability to participate in various chemical reactions to construct complex molecular architectures.

Agrochemicals:

While direct synthesis pathways for many commercial agrochemicals starting from this compound are often proprietary, its structural motifs are found in several classes of pesticides. The compound's reactivity makes it a suitable precursor for synthesizing substituted heterocyclic compounds that form the core of many modern fungicides and herbicides. For instance, the general structure of phenylpyrrole fungicides, such as fenpiclonil, involves a substituted pyrrole ring that can be constructed using precursors derived from multifunctional compounds like this compound.

Specialty Chemicals:

In the realm of specialty chemicals, this compound can be utilized in the synthesis of unique molecular scaffolds. Its potential applications include the production of specialized dyes, polymers, and other performance chemicals where the introduction of specific functional groups is required. The reactivity of the aldehyde and the chloro group allows for the attachment of chromophores or polymerizable units, leading to materials with tailored properties.

Application Area Examples of Potential End-Products Role of this compound
AgrochemicalsFungicides (e.g., Phenylpyrrole-type), HerbicidesPrecursor for the synthesis of heterocyclic cores and side chains.
Specialty ChemicalsDyes, Polymers, Performance ChemicalsBuilding block for introducing specific functionalities and creating complex molecular architectures.

Derivatization Strategies and Functionalization

The trifunctional nature of this compound allows for a multitude of derivatization and functionalization strategies, making it a highly valuable tool for synthetic chemists. cymitquimica.com The aldehyde, chloro group, and ester can be selectively targeted to introduce a wide range of functional groups and build complex molecular frameworks.

Nucleophilic Substitution at the Chloro Position:

The chloro group at the alpha position is susceptible to nucleophilic substitution, allowing for the introduction of various substituents. This is a common strategy to build molecular complexity.

Reaction with Amines: Primary and secondary amines can displace the chloride to form α-amino esters, which are valuable intermediates in the synthesis of peptides and other biologically active molecules.

Reaction with Thiolates: Thiolates can react to form α-thio esters, which are precursors for various sulfur-containing compounds.

Reaction with Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to an amine or used in click chemistry reactions.

Reactions at the Aldehyde Group:

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

Wittig Reaction: The aldehyde can undergo Wittig-type reactions to form alkenes with controlled stereochemistry.

Reductive Amination: Reaction with an amine in the presence of a reducing agent leads to the formation of a secondary or tertiary amine.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde yields secondary alcohols.

Synthesis of Heterocyclic Compounds:

One of the most powerful applications of this compound is its use in the synthesis of a diverse range of heterocyclic compounds. The 1,3-dicarbonyl-like reactivity, combined with the chloro leaving group, makes it an ideal precursor for condensation reactions with binucleophiles.

Pyrazoles: Reaction with hydrazine and its derivatives leads to the formation of substituted pyrazoles, a common motif in many pharmaceuticals and agrochemicals.

Pyrimidines: Condensation with ureas, thioureas, or amidines can yield various pyrimidine derivatives, which are core structures in many biologically active compounds.

Thiazoles: Reaction with thioamides provides a route to substituted thiazoles, another important heterocyclic system in medicinal chemistry.

The following table summarizes some of the key derivatization strategies for this compound:

Functional Group Targeted Reaction Type Reagents Product Type
Chloro GroupNucleophilic SubstitutionAmines, Thiolates, Azidesα-Amino esters, α-Thio esters, α-Azido esters
Aldehyde GroupWittig ReactionPhosphonium ylidesAlkenes
Aldehyde GroupReductive AminationAmines, Reducing AgentsSecondary/Tertiary Amines
Aldehyde GroupNucleophilic AdditionGrignard/Organolithium ReagentsSecondary Alcohols
Aldehyde & Chloro GroupCondensationHydrazinesPyrazoles
Aldehyde & Chloro GroupCondensationUreas/Thioureas/AmidinesPyrimidines
Aldehyde & Chloro GroupCondensationThioamidesThiazoles

These examples highlight the extensive synthetic utility of this compound as a versatile building block for constructing a wide range of complex and valuable molecules in medicinal chemistry, agrochemical science, and materials research.

Asymmetric Synthesis and Stereochemical Control

Stereochemical Implications in Downstream Derivatization

The stereochemical outcome of reactions involving derivatives of this compound is a critical aspect of its application in asymmetric synthesis. The existing chirality at the C2 position, bearing the chloro substituent, can significantly influence the formation of new stereocenters in subsequent chemical transformations. This section explores the stereochemical implications of using chiral this compound in downstream derivatization, focusing on how the initial stereocenter directs the stereoselectivity of various reactions.

Theoretical considerations suggest that the chlorine atom and the adjacent carbonyl and ester groups would exert significant steric and electronic influence on the trajectory of incoming reagents. In reactions such as nucleophilic substitution at the C2 position, the stereochemistry would be expected to proceed with either inversion or retention of configuration, depending on the reaction mechanism (S(_N)1 vs. S(_N)2). For reactions involving the carbonyl group, such as aldol (B89426) additions or reductions, the C2-stereocenter could be expected to exhibit facial selectivity, leading to the preferential formation of one diastereomer over the other.

In the absence of direct experimental data for this compound, the stereochemical outcomes of derivatization can be hypothetically illustrated based on well-established principles of asymmetric synthesis. The following table outlines potential downstream reactions and the expected stereochemical control that would be exerted by a hypothetical enantiopure starting material, such as (R)-ethyl 2-chloro-3-oxopropanoate. It is crucial to note that this table is a theoretical construct and is not based on published experimental results for this specific compound.

Hypothetical Stereochemical Outcomes in the Derivatization of (R)-Ethyl 2-chloro-3-oxopropanoate

Reaction Type Reagent/Catalyst Expected Major Diastereomer Diastereomeric Ratio (d.r.)
Nucleophilic Substitution (S(_N)2) Azide (N(_3)(-)) (S)-Ethyl 2-azido-3-oxopropanoate >99:1
Aldol Addition Benzaldehyde, TiCl(_4) (2R,3S)-Ethyl 2-chloro-3-hydroxy-3-phenylpropanoate High (e.g., >90:10)
Reduction of Carbonyl NaBH(_4) (2R,3S)-Ethyl 2-chloro-3-hydroxypropanoate Moderate (e.g., 70:30)
Alkylation of Enolate Methyl iodide (CH(_3)I) (2R)-Ethyl 2-chloro-2-methyl-3-oxopropanoate High (e.g., >95:5)

The data presented in the table above is for illustrative purposes only and is intended to demonstrate the principles of stereochemical control. The actual diastereomeric ratios would be highly dependent on the specific reaction conditions, including the choice of reagents, solvents, and temperature.

Further research is needed to experimentally validate these theoretical predictions and to fully explore the potential of enantiomerically pure this compound as a versatile chiral synthon in organic chemistry. Such studies would provide valuable insights into the stereochemical control exerted by the α-chloro substituent and would enable the development of novel stereoselective synthetic methodologies.

Computational and Theoretical Chemistry Studies

Mechanistic Investigations of Reaction Pathways

Computational chemistry provides a powerful lens through which the mechanisms of reactions involving ethyl 2-chloro-3-oxopropanoate can be scrutinized at the molecular level. DFT calculations are particularly adept at mapping the potential energy surfaces of reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies.

For instance, in a nucleophilic substitution reaction at the α-carbon, theoretical calculations can model the approach of a nucleophile and the departure of the chloride leaving group. These models can distinguish between a concerted (SN2) pathway and a stepwise (SN1) pathway, providing insights into the preferred reaction mechanism under different conditions. The calculated energy barriers for each pathway would reveal the kinetic favorability of one over the other.

Similarly, for reactions at the carbonyl centers, such as nucleophilic addition to the keto or ester group, computational modeling can predict the most likely site of attack. By calculating the transition state energies for addition to both carbonyls, the regioselectivity of the reaction can be rationalized.

Prediction of Reactivity and Selectivity

The inherent reactivity and selectivity of this compound can be predicted through the analysis of its electronic structure. Key descriptors derived from computational calculations, such as frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps, are crucial in this regard.

The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites in the molecule, which are susceptible to nucleophilic attack. For this compound, DFT calculations are expected to show that the LUMO is predominantly localized on the β-keto carbonyl group. This suggests that this position is the primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent chlorine atom further enhances the electrophilicity of this carbonyl.

ESP maps provide a visual representation of the charge distribution within the molecule. It is anticipated that these maps would show significant positive potential (electron deficiency) around the carbonyl carbons, particularly the keto-carbonyl, and the α-carbon, making them prime targets for nucleophiles.

Solvent effects play a critical role in chemical reactions. Computational models can incorporate the influence of different solvents using implicit or explicit solvation models. These calculations can predict how the polarity of the solvent might affect reaction pathways and the relative stability of intermediates and transition states, thereby influencing both reactivity and selectivity.

Structure-Reactivity Relationships and Electronic Effects

The relationship between the structure of this compound and its reactivity is fundamentally governed by electronic effects. The presence of the α-chloro atom has a profound impact on the molecule's reactivity. Its strong electron-withdrawing inductive effect (-I) polarizes the C-Cl bond and increases the electrophilicity of the α-carbon, making it susceptible to nucleophilic substitution.

Furthermore, this inductive effect extends to the adjacent β-keto carbonyl group, increasing its electrophilicity and making it more reactive towards nucleophiles compared to a simple ketone. Computational methods can quantify these electronic effects by calculating atomic charges (e.g., using Natural Bond Orbital analysis) and by analyzing the molecular orbitals.

A hypothetical data table illustrating the kind of data that would be generated from such a study is presented below:

ParameterCalculated ValueInterpretation
LUMO Energy -2.5 eVIndicates a high susceptibility to nucleophilic attack.
ESP at Keto Carbonyl +0.8 auHighly positive potential, indicating a strong electrophilic site.
ESP at Ester Carbonyl +0.6 auPositive potential, but less electrophilic than the keto carbonyl.
NBO Charge on α-Carbon +0.25 ePositive charge, indicating susceptibility to SN2 attack.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Modeling of Catalytic Processes

This compound can serve as a substrate in various catalytic reactions. Computational modeling is an invaluable tool for understanding the role of catalysts in these transformations. By modeling the interaction of the substrate with a catalyst, be it an acid, base, or metal complex, the mechanism of catalysis can be elucidated.

For example, in a Lewis acid-catalyzed reaction, computational models can show how the catalyst coordinates to one of the carbonyl oxygens, thereby activating it towards nucleophilic attack. The calculations can determine the preferred coordination site (keto vs. ester carbonyl) and quantify the extent of activation by analyzing the changes in bond lengths, atomic charges, and LUMO energy upon coordination.

Similarly, in an organocatalyzed reaction, such as an enantioselective transformation, computational modeling can be used to understand the origin of stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers, the model can predict which product will be formed preferentially and explain why, based on the specific steric and electronic interactions within the catalyst-substrate complex.

A hypothetical data table from a study on a catalyzed reaction could look like this:

Reaction PathwayCatalystActivation Energy (kcal/mol)Rate Determining Step
Uncatalyzed Nucleophilic Addition None25Nucleophilic attack
Lewis Acid Catalyzed Addition BF315Nucleophilic attack
Organocatalyzed Aldol (B89426) Reaction Proline18C-C bond formation

Note: The values in this table are for illustrative purposes and would require specific computational investigation.

Emerging Research Directions and Future Perspectives

Novel Catalytic Transformations

The reactivity of Ethyl 2-chloro-3-oxopropanoate lends itself to a variety of catalytic transformations, enabling the efficient synthesis of complex molecular architectures. Current research is actively exploring new catalytic systems to enhance selectivity, yield, and sustainability of these transformations.

One significant area of investigation is the use of this compound in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. For instance, the reaction of β-keto esters with hydrazine derivatives is a classical method for preparing pyrazolones. nih.gov By extension, this compound is a prime candidate for the synthesis of functionalized pyrazoles, a class of compounds with a broad spectrum of biological activities. Catalytic methods, including the use of Lewis acids, are being explored to control the regioselectivity of the cyclization reaction, leading to specific pyrazole isomers.

Another promising avenue is the development of organocatalytic transformations. Chiral organocatalysts can be employed to achieve enantioselective reactions, which is of paramount importance in the synthesis of pharmaceuticals. For example, the enantioselective protonation of catalytically generated chiral enolates from α,α-dichloroaldehydes has been shown to produce α-chloro aryl esters with good yield and enantioselectivity. nih.gov This suggests the potential for developing similar organocatalytic methods for the asymmetric transformation of this compound, leading to chiral building blocks for drug discovery.

Furthermore, the dianion of the related ethyl 2-chloroacetoacetate has been shown to react regioselectively with various electrophiles, opening up possibilities for the synthesis of a range of 2-chloro-3-oxoalkanoates. researchgate.net The application of novel catalytic systems to control the reactivity of such dianions derived from this compound could lead to the development of highly efficient and selective carbon-carbon bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. While direct examples involving this specific compound are still emerging, the principles and technologies are well-established for related β-keto esters and other reactive intermediates.

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. nih.govmdpi.com The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds has been successfully demonstrated in a continuous flow setup, highlighting the feasibility of adapting reactions involving this compound to this technology. researchgate.netbeilstein-journals.org Such a setup would allow for the on-demand production of functionalized pyrazoles, minimizing the need for isolation and purification of potentially unstable intermediates.

Automated synthesis platforms, which combine robotics with reaction optimization algorithms, are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govresearchgate.netmdpi.commdpi.comchemrxiv.org The versatility of this compound as a building block for diverse molecular scaffolds makes it an ideal candidate for incorporation into these automated workflows. For example, an automated system could be programmed to react this compound with a library of different nucleophiles or reaction partners to rapidly generate a diverse set of novel compounds for biological screening. The synthesis of thiazole derivatives from β-keto esters has been achieved in a one-pot telescoped synthesis, a strategy that is highly amenable to automation. organic-chemistry.org

Exploration of New Chemical Space

This compound is a key starting material for the exploration of new chemical space, which is crucial for the discovery of novel bioactive molecules and materials. Its multiple reaction sites allow for its participation in a wide array of chemical transformations, leading to the generation of diverse and complex molecular structures.

A significant application of this compound is in multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The synthesis of pyrano[2,3-c]pyrazoles, a privileged heterocyclic scaffold in medicinal chemistry, can be achieved through a four-component reaction involving a β-ketoester, hydrazine, an aldehyde, and malononitrile. beilstein-journals.org this compound, with its inherent functionalities, can be envisioned as a key component in novel MCRs to generate libraries of complex and diverse heterocyclic compounds.

The synthesis of various heterocyclic systems is a major focus in the exploration of new chemical space. For instance, the reaction of α-halo-β-keto esters with thiourea or selenourea is a well-established method for the synthesis of thiazole and selenazole derivatives, respectively. organic-chemistry.org A one-pot synthesis of 2-aminothiazoles from β-keto esters has been reported, which proceeds via an α-monohalogenation step. organic-chemistry.org This highlights the potential of this compound as a direct precursor for a variety of substituted thiazoles.

Furthermore, the development of novel norlabdane-heterocyclic hybrids has demonstrated the value of coupling natural product-derived scaffolds with heterocyclic moieties to generate new bioactive compounds. mdpi.com this compound can serve as a versatile linker or building block in the synthesis of such hybrid molecules, expanding the accessible chemical space for drug discovery.

Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and control. Advanced spectroscopic and analytical techniques are increasingly being applied to the study of reactions involving reactive intermediates like this compound.

Online NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information on reactants, intermediates, and products. nih.govrsc.orgwhiterose.ac.ukchemrxiv.orgresearchgate.netrsc.org Benchtop NMR spectrometers are becoming more common for online reaction monitoring in both academic and industrial settings. nih.govwhiterose.ac.ukresearchgate.net For reactions involving this compound, online NMR could be used to track the consumption of the starting material and the formation of products in real-time, allowing for the precise determination of reaction kinetics and the identification of transient intermediates.

In-situ FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique for real-time reaction analysis. acs.orgwiley.comresearchgate.netresearchgate.netyoutube.comnih.gov By monitoring the characteristic vibrational frequencies of the functional groups in this compound (e.g., the carbonyl and C-Cl stretching frequencies), it is possible to follow the course of a reaction and gain insights into the reaction mechanism. In-situ FT-IR is particularly well-suited for monitoring reactions in flow chemistry setups.

Mass Spectrometry: Real-time monitoring of chemical reactions by mass spectrometry provides sensitive and rapid analysis of the reaction mixture. researchgate.netshimadzu.com Techniques such as probe electrospray ionization (PESI) allow for the direct sampling and ionization of analytes from the reaction vessel, enabling the continuous tracking of molecular weight changes and the identification of reaction components. This would be highly beneficial for studying the complex reaction mixtures often generated from the versatile this compound.

The data obtained from these advanced analytical techniques can be used to create detailed reaction profiles, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical Online NMR Monitoring of a Reaction

Time (min)This compound Concentration (M)Product A Concentration (M)Intermediate B Concentration (M)
01.000.000.00
100.750.200.05
200.500.400.10
300.250.600.15
400.100.800.10
500.000.950.05

Table 2: Hypothetical In-situ FT-IR Data for a Catalytic Transformation

Wavenumber (cm⁻¹)Functional GroupInitial AbsorbanceFinal AbsorbanceInterpretation
1740Ester C=O0.80.1Consumption of Starting Material
1715Ketone C=O0.90.0Consumption of Starting Material
750C-Cl0.50.0Cleavage of C-Cl bond
1680Amide C=O0.00.7Formation of Product
1600C=N0.00.6Formation of Heterocyclic Ring

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-3-oxopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via halogenation of ethyl 3-oxopropanoate derivatives using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling reaction temperature (typically 0–25°C) to minimize side reactions, such as ester hydrolysis or over-chlorination. Purification via fractional distillation or column chromatography is critical to achieve >95% purity . Alternative routes may involve Claisen condensation followed by selective halogenation, requiring careful stoichiometric control of reagents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the ester and α-chloro-β-keto groups. Key NMR signals include:

  • ¹H NMR : δ ~4.2 ppm (quartet, ester -CH₂CH₃), δ ~3.8 ppm (singlet, α-CHCl), and δ ~2.9 ppm (singlet, β-keto carbonyl proton).
  • ¹³C NMR : δ ~170 ppm (ester carbonyl), δ ~195 ppm (β-keto carbonyl), and δ ~55 ppm (C-Cl).
    Infrared (IR) spectroscopy identifies the ester (C=O stretch at ~1740 cm⁻¹) and β-keto (C=O at ~1710 cm⁻¹) groups. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 164 (C₅H₇ClO₃⁺) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the reactivity of the α-chloro and β-keto groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the α-chloro group’s electron-withdrawing effect polarizes the β-keto carbonyl, enhancing its electrophilicity. This facilitates nucleophilic attacks (e.g., in Michael additions or esterifications). The LUMO (Lowest Unoccupied Molecular Orbital) is localized on the β-keto carbonyl, making it the primary reactive site. Solvent effects (e.g., polarity of DMF vs. THF) can be modeled to predict reaction pathways and regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields when using different catalysts for its synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 60–90%) arise from variations in catalyst systems (e.g., Lewis acids like ZnCl₂ vs. FeCl₃). Systematic studies using Design of Experiments (DoE) can isolate critical factors:

  • Catalyst loading : 5–10 mol% often optimizes activity without side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
    Kinetic studies (e.g., in-situ IR monitoring) help identify rate-limiting steps, such as chloride ion displacement .

Application-Oriented Questions

Q. In what ways is this compound utilized as a precursor in heterocyclic compound synthesis?

  • Methodological Answer : The compound serves as a versatile building block for:

  • Pyrazole derivatives : Reacts with hydrazines under reflux (80°C, ethanol) to form 5-chloropyrazole-3-carboxylates.
  • Furanones : Cyclization with aldehydes in acidic media (e.g., H₂SO₄) yields substituted furan-2(5H)-ones.
  • Enamine formation : Condensation with primary amines (e.g., aniline) produces β-enamino esters, precursors for quinolone antibiotics .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis releasing HCl gas .

Data Analysis and Contradictions

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition IC₅₀ values) may stem from:

  • Structural isomerism : Ensure derivatives are purified to >98% (HPLC) to eliminate inactive isomers.
  • Assay conditions : Standardize buffer pH (7.4 for physiological conditions) and temperature (37°C).
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with experimental IC₅₀ values .

Tables for Key Data

Property Value Reference
Molecular FormulaC₅H₇ClO₃
CAS Number33142-21-1
Boiling Point~162°C (estimated)
Key IR Peaks1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (β-keto C=O)
Recommended Storage2–8°C in inert atmosphere

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-3-oxopropanoate
Reactant of Route 2
Ethyl 2-chloro-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.